2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde is a chemical compound that features a pyrimidine ring substituted with a 3,4,5-trimethoxyphenyl group and an aldehyde group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate pyrimidine precursors. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with a pyrimidine derivative under reflux conditions . The reaction is often catalyzed by acidic or basic reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carboxylic acid.
Reduction: 2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may exert its effects by binding to active sites or allosteric sites on target proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A pyrimidine derivative with antibacterial properties.
Trimetrexate: A dihydrofolate reductase inhibitor used in cancer treatment.
Podophyllotoxin: A natural product with anti-cancer activity
Uniqueness
2-(3,4,5-Trimethoxyphenyl)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C14H14N2O4 |
---|---|
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C14H14N2O4/c1-18-11-4-10(5-12(19-2)13(11)20-3)14-15-6-9(8-17)7-16-14/h4-8H,1-3H3 |
InChI Key |
FEIBMDKSMAMMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.